molecular formula C8H16FNO4S B12954617 tert-Butyl (3-(fluorosulfonyl)propyl)carbamate

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate

Cat. No.: B12954617
M. Wt: 241.28 g/mol
InChI Key: AGCRDVDTMZGKKZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a propyl chain attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(fluorosulfonyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonylating agent. One common method is the reaction of tert-butyl carbamate with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the fluorosulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used, depending on the specific reaction.

Major Products Formed

    Substitution Reactions: New carbamate derivatives with different substituents.

    Hydrolysis: The corresponding amine and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of carbamate derivatives with biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(fluorosulfonyl)propyl)carbamate would depend on its specific application. In general, carbamates can act as inhibitors of enzymes by forming covalent bonds with active site residues. The fluorosulfonyl group may enhance the reactivity of the compound, allowing it to interact with specific molecular targets more effectively. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-(methylamino)propyl)carbamate
  • tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate

Uniqueness

tert-Butyl (3-(fluorosulfonyl)propyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other carbamate derivatives that may lack this functional group, thereby offering unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C8H16FNO4S

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl N-(3-fluorosulfonylpropyl)carbamate

InChI

InChI=1S/C8H16FNO4S/c1-8(2,3)14-7(11)10-5-4-6-15(9,12)13/h4-6H2,1-3H3,(H,10,11)

InChI Key

AGCRDVDTMZGKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCS(=O)(=O)F

Origin of Product

United States

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